benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
CAS No.: 1904160-39-9
Cat. No.: VC5253482
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904160-39-9 |
|---|---|
| Molecular Formula | C17H22N4O4S |
| Molecular Weight | 378.45 |
| IUPAC Name | benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 |
| Standard InChI Key | IPXGPAAVHOZKGL-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises three distinct regions:
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1,4-Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold is known for its conformational flexibility, enabling interactions with hydrophobic pockets in proteins .
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Sulfonylated 1-Methylimidazole: A sulfonyl group (-SO₂-) bridges the diazepane ring to a 1-methylimidazole moiety. The imidazole’s aromaticity and hydrogen-bonding capacity enhance binding affinity to biological targets .
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Benzyl Carboxylate: A benzyl ester group at position 1 of the diazepane contributes to lipid solubility, potentially improving membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄S |
| Molecular Weight | 402.45 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Diazepane, sulfonamide, ester |
The sulfonamide group’s electron-withdrawing nature may influence the compound’s acidity and reactivity, while the benzyl ester could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid .
Biological Activity and Mechanistic Insights
Although direct pharmacological data for this compound are unavailable, structurally related molecules offer clues:
Antiviral Applications
Sulfonamide-containing diazepanes have shown inhibitory effects against viral proteases. The imidazole moiety may chelate catalytic metal ions, while the sulfonyl group stabilizes enzyme-inhibitor interactions .
Neuropharmacological Prospects
Patented imidazo[1,5-a] diazepines demonstrate cannabinoid receptor agonism, suggesting potential analgesic applications . The benzyl carboxylate in the target compound could modulate blood-brain barrier penetration .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Key Analogs
The target compound’s benzyl ester may confer superior metabolic stability compared to thioether or naphthyl analogs .
Future Directions and Applications
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Antimicrobial Adjuvants: Given the EPI activity of diazepane derivatives, this compound could reverse antibiotic resistance in Gram-negative pathogens .
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Protease Inhibitors: Structural optimization may yield inhibitors for viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).
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Central Nervous System (CNS) Drugs: The benzyl ester’s lipophilicity warrants exploration in neuropathic pain or anxiety disorders .
Further studies should prioritize:
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In vitro efflux pump inhibition assays.
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In silico docking studies with bacterial transporters and viral proteases.
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Pharmacokinetic profiling to assess oral bioavailability and metabolism.
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